N-butyl-3-(trifluoromethyl)aniline
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Description
“N-butyl-3-(trifluoromethyl)aniline” is an organic compound . It is a derivative of “3-(Trifluoromethyl)aniline”, which is an aromatic amine and is one of three isomers of trifluoromethylaniline . These compounds are typically colorless liquids .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14F3N . The molecular weight is 217.2307696 . The structure of the compound would include a butyl group (C4H9) attached to the nitrogen atom of the 3-(trifluoromethyl)aniline .Safety and Hazards
The safety data sheet for a related compound, “3-(Trifluoromethyl)aniline”, indicates that it is combustible, toxic if inhaled, and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation, and to use only in a well-ventilated area . Similar precautions would likely apply to “N-butyl-3-(trifluoromethyl)aniline”.
Future Directions
Trifluoromethyl-containing compounds have been increasingly used in pharmaceutical chemistry . A recent review summarized the trifluoromethyl group-containing drugs approved by the FDA over the last 20 years . This suggests that “N-butyl-3-(trifluoromethyl)aniline” and similar compounds could have potential applications in the development of new pharmaceuticals.
Properties
IUPAC Name |
N-butyl-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-2-3-7-15-10-6-4-5-9(8-10)11(12,13)14/h4-6,8,15H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGOBOMWRYVVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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